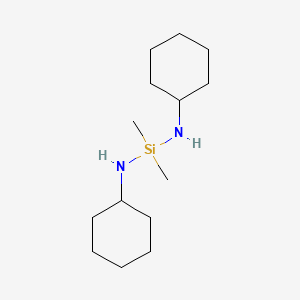
N,N'-Dicyclohexyl-1,1-dimethylsilanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is a chemical compound with the molecular formula C14H30N2Si. It is known for its unique structure, which includes two cyclohexyl groups and a dimethylsilyl group attached to a diamine backbone. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine typically involves the reaction of cyclohexylamine with dimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
2 C6H11NH2+(CH3)2SiCl2→(C6H11NH)2Si(CH3)2+2HCl
Industrial Production Methods
In industrial settings, the production of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is scaled up using similar synthetic routes. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The by-products, such as hydrogen chloride, are removed through appropriate scrubbing systems.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine is utilized in various fields of scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-Dicyclohexyl-1,1-dimethylsilanediamine involves its interaction with molecular targets through its amine and silane groups. These interactions can lead to the formation of stable complexes with metals and other substrates, influencing various chemical and biological pathways.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide: Known for its use in peptide synthesis.
N,N’-Diisopropylcarbodiimide: Another carbodiimide used in organic synthesis.
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine: Unique due to its silane group, which imparts different reactivity compared to carbodiimides.
Uniqueness
N,N’-Dicyclohexyl-1,1-dimethylsilanediamine stands out due to its silane group, which allows it to participate in unique reactions and form stable complexes that are not possible with other similar compounds.
Properties
CAS No. |
16411-32-8 |
|---|---|
Molecular Formula |
C14H30N2Si |
Molecular Weight |
254.49 g/mol |
IUPAC Name |
N-[(cyclohexylamino)-dimethylsilyl]cyclohexanamine |
InChI |
InChI=1S/C14H30N2Si/c1-17(2,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h13-16H,3-12H2,1-2H3 |
InChI Key |
PLUXWTRVVOADTC-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(NC1CCCCC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















